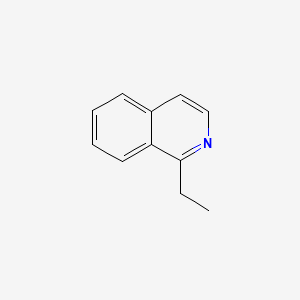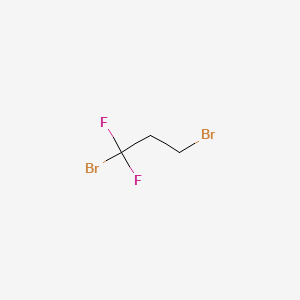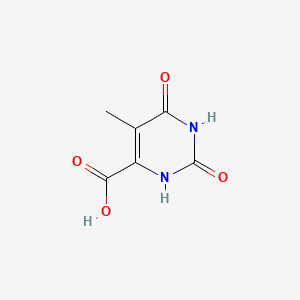
1-Ethylisoquinoline
Overview
Description
1-Ethylisoquinoline is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a pyridine ring, with an ethyl group attached to the nitrogen atom in the isoquinoline structure. This compound is part of the larger family of isoquinolines, which are known for their presence in various natural alkaloids and their applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethylisoquinoline can be synthesized through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzaldehyde with aminoacetoaldehyde diethyl acetal in the presence of an acid catalyst to form isoquinoline, which can then be ethylated.
Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamine with an acid chloride, followed by dehydrogenation to form isoquinoline, which is subsequently ethylated.
Friedel-Crafts Alkylation: Isoquinoline can be directly alkylated using ethyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
1-Ethylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like peracetic acid.
Reduction: Catalytic hydrogenation can reduce it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions occur primarily at the benzene ring, while nucleophilic substitutions can occur at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Peracetic acid, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Ethyl halides for alkylation, halogens for halogenation.
Major Products
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline.
Substitution: Ethylated isoquinoline derivatives.
Scientific Research Applications
1-Ethylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethylisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. Its effects are mediated through pathways involving the modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparison with Similar Compounds
1-Ethylisoquinoline is similar to other isoquinoline derivatives such as:
Isoquinoline: The parent compound, differing by the absence of the ethyl group.
1-Methylisoquinoline: Similar structure but with a methyl group instead of an ethyl group.
Quinoline: A structural isomer with the nitrogen atom in a different position.
Uniqueness
This compound’s unique properties arise from the presence of the ethyl group, which influences its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-ethylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDYMAZEEMMDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343987 | |
| Record name | 1-Ethylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7661-60-1 | |
| Record name | 1-Ethylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















